hIgG ChFc receptor-IN-1
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Overview
Description
Human immunoglobulin G constant heavy chain fragment receptor inhibitor-1 (hIgG ChFc receptor-IN-1) is a small molecule inhibitor that targets the interaction between human immunoglobulin G and the neonatal Fc receptor. This compound has shown potential in modulating immune responses and has applications in various therapeutic areas, including immunotherapy and inflammation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hIgG ChFc receptor-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
hIgG ChFc receptor-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their inhibitory activity and potential therapeutic applications .
Scientific Research Applications
hIgG ChFc receptor-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and develop new inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.
Medicine: Explored as a therapeutic agent in immunotherapy, particularly in cancer treatment and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the neonatal Fc receptor
Mechanism of Action
hIgG ChFc receptor-IN-1 exerts its effects by inhibiting the interaction between human immunoglobulin G and the neonatal Fc receptor. This inhibition prevents the receptor from recycling immunoglobulin G, leading to a decrease in immunoglobulin G levels. The compound targets specific molecular pathways involved in immune regulation, making it a valuable tool in immunotherapy and inflammation research .
Comparison with Similar Compounds
Similar Compounds
Human immunoglobulin G-human neonatal Fc receptor protein-protein interaction inhibitors: These compounds share a similar mechanism of action by targeting the same receptor interaction.
Fc receptor inhibitors: Other inhibitors that target different Fc receptors but have similar therapeutic applications
Uniqueness
hIgG ChFc receptor-IN-1 is unique due to its high specificity and potency in inhibiting the human immunoglobulin G-neonatal Fc receptor interaction. This specificity reduces the risk of off-target effects and enhances its therapeutic potential. Additionally, its well-characterized mechanism of action and broad range of applications make it a valuable compound in scientific research and therapeutic development .
Properties
Molecular Formula |
C30H36N6O3 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[3-(azepan-1-yl)quinoxalin-2-yl]-2-cyano-N-[1-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C30H36N6O3/c1-38-23-12-10-22(11-13-23)27(21-35-16-18-39-19-17-35)34-30(37)24(20-31)28-29(36-14-6-2-3-7-15-36)33-26-9-5-4-8-25(26)32-28/h4-5,8-13,24,27H,2-3,6-7,14-19,21H2,1H3,(H,34,37) |
InChI Key |
UCGAOGGXPLSTAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C(C#N)C3=NC4=CC=CC=C4N=C3N5CCCCCC5 |
Origin of Product |
United States |
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